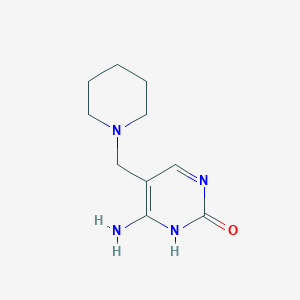
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-diketone and a guanidine derivative.
Substitution Reactions: The introduction of the piperidinylmethyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of a halomethylpyrimidine with piperidine under basic conditions can yield the desired product.
Amination: The amino group can be introduced through a direct amination reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-(methylthio)pyrimidin-2(1H)-one: Similar structure but with a methylthio group instead of a piperidinylmethyl group.
6-Amino-5-(ethylamino)pyrimidin-2(1H)-one: Contains an ethylamino group instead of a piperidinylmethyl group.
Uniqueness
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one is unique due to the presence of the piperidinylmethyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.
Properties
CAS No. |
919524-55-3 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-amino-5-(piperidin-1-ylmethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H16N4O/c11-9-8(6-12-10(15)13-9)7-14-4-2-1-3-5-14/h6H,1-5,7H2,(H3,11,12,13,15) |
InChI Key |
LERLGQLCFIZUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















